molecular formula C18H22N2O2S B6539359 2,2-dimethyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide CAS No. 1060251-89-9

2,2-dimethyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide

Cat. No. B6539359
CAS RN: 1060251-89-9
M. Wt: 330.4 g/mol
InChI Key: KWJWUXPHTLUEKM-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Propanamide is a compound with the formula C4H9NO .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of cyanoacetamides, which are similar to propanamides, can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of four carbon atoms and one sulfur atom . The structure of propanamide consists of a three-carbon chain (propane) with an amide functional group attached to one end .


Chemical Reactions Analysis

Thiophene and its derivatives are used extensively in the synthesis of various heterocyclic compounds . They can undergo a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Imidazole-containing compounds have garnered attention due to their diverse biological activities. In particular, 2,2-dimethyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide may exhibit antitumor and cytotoxic effects. Researchers have synthesized similar imidazole derivatives and evaluated their impact on cancer cell lines . Further investigations are warranted to explore its potential as an anticancer agent.

Mechanism of Action

While the specific mechanism of action for “2,2-dimethyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide” is not available, thiophene and its derivatives have been reported to possess a wide range of therapeutic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy .

properties

IUPAC Name

2,2-dimethyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-18(2,3)17(22)20-14-8-6-13(7-9-14)11-16(21)19-12-15-5-4-10-23-15/h4-10H,11-12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJWUXPHTLUEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)pivalamide

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